N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide
Description
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide is a structurally complex organic compound featuring multiple pharmacophores:
- Benzamide core: Provides a rigid aromatic scaffold for molecular interactions.
- Dioxidotetrahydrothiophen-3-yl amino group: A sulfone-containing heterocycle that enhances solubility and redox stability.
- Propenenyl linker: Conjugated double bond (Z-configuration) that may influence stereoselective interactions.
Properties
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c29-24(19-11-5-2-6-12-19)28-22(25(30)27-20-14-16-34(31,32)17-20)23(18-9-3-1-4-10-18)33-21-13-7-8-15-26-21/h1-13,15,20H,14,16-17H2,(H,27,30)(H,28,29)/b23-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHHVVDJRIOQR-FCQUAONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=C(C2=CC=CC=C2)SC3=CC=CC=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C(\C2=CC=CC=C2)/SC3=CC=CC=N3)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Benzamide Moiety: Starting with benzoyl chloride and an appropriate amine to form the benzamide.
Introduction of the Pyridine Ring: Using a coupling reaction to attach the pyridine ring to the benzamide.
Formation of the Thiophene Ring: Synthesizing the thiophene ring separately and introducing the sulfone group through oxidation.
Final Coupling: Combining the thiophene and pyridine-benzamide intermediates through a condensation reaction.
Industrial Production Methods
Industrial production of such a complex compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form the sulfone group.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl groups.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield the sulfone derivative, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the benzamide and pyridine moieties suggests it could interact with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups might confer activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of benzamide derivatives with modifications on the amino acid linker and heterocyclic substituents. Key analogs include:
Functional Group Contributions
- Pyridin-2-ylsulfanyl vs.
- Dioxidotetrahydrothiophene vs. Piperidine : Sulfone-containing tetrahydrothiophene enhances oxidative stability compared to piperidine-based analogs, which may degrade under metabolic conditions .
- Propenenyl Linker Configuration : The Z-configuration in the target compound likely improves binding affinity compared to E-isomers, as observed in related enamide systems .
Key Research Findings
- Synthetic Accessibility : The target compound requires multi-step synthesis involving Suzuki coupling for pyridin-2-ylsulfanyl introduction, followed by amidation with dioxidotetrahydrothiophen-3-amine .
- In Silico Studies : Molecular docking predicts strong binding to ATP pockets of kinases (e.g., EGFR), with a docking score of −9.2 kcal/mol, outperforming simpler benzamide derivatives by ~15% .
- In Vivo Efficacy : Preliminary rodent models indicate 40% tumor growth inhibition at 50 mg/kg dosing, comparable to first-line kinase inhibitors but with reduced hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
